Foreword: The Strategic Importance of Physicochemical Profiling
Foreword: The Strategic Importance of Physicochemical Profiling
An In-Depth Technical Guide to the Physicochemical Properties of 4-(1H-pyrrol-1-yl)benzonitrile
In the landscape of modern drug discovery and materials science, the meticulous characterization of molecular entities is the bedrock upon which successful innovation is built. It is not merely an academic exercise but a critical-path activity that dictates the trajectory of a research program. A molecule's inherent physicochemical properties—its solubility, lipophilicity, melting point, and spectroscopic signature—are the determinants of its behavior, from synthetic feasibility to biological activity and formulation. This guide is dedicated to a molecule of significant interest: 4-(1H-pyrrol-1-yl)benzonitrile. This compound marries two privileged heterocyclic and aromatic systems, the pyrrole and the benzonitrile moieties, making it a valuable scaffold in medicinal chemistry.[1][2] This document provides a comprehensive, in-depth analysis of its core physicochemical properties and the robust experimental methodologies required for their accurate determination.
Chapter 1: Molecular Identity and Structural Architecture
Before delving into its macroscopic properties, a fundamental understanding of the molecule's identity and structure is paramount.
1.1. Core Identifiers
A consistent and unambiguous identification is the first step in any scientific investigation. The core identifiers for 4-(1H-pyrrol-1-yl)benzonitrile are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-(1H-pyrrol-1-yl)benzonitrile | [3] |
| CAS Number | 23351-07-7 | [3][4][5] |
| Molecular Formula | C₁₁H₈N₂ | [3][6][7] |
| Molecular Weight | 168.19 g/mol | [3] |
| Canonical SMILES | C1=CN(C=C1)C2=CC=C(C=C2)C#N | [3] |
| InChI | InChI=1S/C11H8N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H | [3] |
| InChIKey | OKVSZRKKRHNDOL-UHFFFAOYSA-N | [3] |
1.2. Structural Features and Electronic Implications
The structure of 4-(1H-pyrrol-1-yl)benzonitrile is characterized by a planar phenyl ring substituted at the 1 and 4 positions with a pyrrole ring and a nitrile group, respectively. This arrangement is not trivial; it creates a conjugated π-system that extends across the entire molecule. The pyrrole ring acts as a π-electron donor, while the cyano group (-C≡N) is a potent electron-withdrawing group.[2] This "push-pull" electronic configuration can facilitate intramolecular charge transfer (ICT) upon excitation, a property that is highly relevant in the design of fluorescent probes and functional materials.[3] The crystal structure has been resolved, revealing a Hermann-Mauguin space group symbol of F d d 2, which provides precise data on bond lengths and angles in the solid state.[3]
Chapter 2: Essential Physicochemical Data
The following table summarizes the key physicochemical properties of 4-(1H-pyrrol-1-yl)benzonitrile, which dictate its behavior in both chemical and biological systems.
| Property | Value | Notes | Source(s) |
| Melting Point (°C) | 96 - 98 | A second source reports 104-106°C, potentially reflecting a different polymorph or purity level. | [5][8][9] |
| Boiling Point (°C) | 312.8 ± 25.0 | Predicted value. | [5][8] |
| Density (g/cm³) | 1.05 ± 0.1 | Predicted value at 20°C. | [5][8] |
| logP (Octanol/Water) | 2.8 | XLogP3 computational model; indicates moderate lipophilicity. | [3] |
| pKa | -6.00 ± 0.70 | Predicted value; the molecule is essentially non-basic. | [5][8] |
2.1. Solid-State Characteristics
The melting point is a critical indicator of a crystalline solid's purity and identity.[10] The reported range of 96-98°C suggests a well-defined crystalline structure.[5][8] The discrepancy with another reported value of 104-106°C from a synthetic procedure highlights an important aspect of physical characterization: melting points can be sensitive to crystalline form (polymorphism) and the presence of impurities, which typically depress and broaden the melting range.[9]
2.2. Partitioning Behavior and Solubility Profile
The partition coefficient (logP) is a cornerstone parameter in drug development, providing a quantitative measure of a compound's lipophilicity.[11] The calculated XLogP3 value of 2.8 for 4-(1H-pyrrol-1-yl)benzonitrile signifies that it is moderately lipophilic, favoring partitioning into an organic phase (like octanol) over an aqueous phase by a ratio of over 600:1.[3] This has direct implications for its utility in biological systems. Such a compound is likely to exhibit poor aqueous solubility but may have good membrane permeability, a key factor for oral bioavailability.[11]
The predicted pKa of -6.00 indicates that the molecule has no physiologically relevant basic centers that would be protonated in aqueous solution.[5][8] The nitrogen of the nitrile group is extremely weakly basic, and the pyrrole nitrogen's lone pair is delocalized within the aromatic system, rendering it non-basic. Consequently, the solubility of this compound is not expected to be significantly influenced by pH changes within the typical physiological range.
Chapter 3: Spectroscopic Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of molecular structure. Each technique probes different aspects of the molecule's architecture, collectively forming a unique "fingerprint."
3.1. Infrared (IR) Spectroscopy
FTIR spectroscopy is invaluable for identifying functional groups. For 4-(1H-pyrrol-1-yl)benzonitrile, the spectrum is dominated by a few key features:
-
C≡N Stretch: A sharp, intense absorption band is expected in the 2240-2220 cm⁻¹ region. This is highly characteristic of an aromatic nitrile. The conjugation with the phenyl ring slightly lowers the frequency compared to saturated nitriles.[12][13]
-
Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands of medium intensity are expected in the 1600-1450 cm⁻¹ region.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton spectrum is expected to be complex but informative. The protons on the 4-substituted benzene ring will appear as two distinct doublets (an AA'BB' system) in the aromatic region (~7.5-7.8 ppm). The protons of the pyrrole ring will also appear as two distinct multiplets, likely around 6.4 and 7.2 ppm.[3][14]
-
¹³C NMR: The carbon spectrum will show 8 distinct signals for the 11 carbons due to molecular symmetry. The most diagnostic signals are the nitrile carbon (C≡N), which is typically found downfield around 118-120 ppm, and the quaternary carbon of the phenyl ring attached to the pyrrole nitrogen, also downfield.[15][16]
3.3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. GC-MS data is available, and under electron ionization (EI), a strong molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of approximately 168, corresponding to the molecular weight.[3]
Chapter 4: Synthesis and Quality Control
The reliable synthesis and subsequent purification of 4-(1H-pyrrol-1-yl)benzonitrile are essential for obtaining accurate physicochemical data and for its use in further applications.
4.1. Synthetic Pathway
A documented procedure involves the reaction of 4-aminobenzonitrile with 2,5-dimethoxytetrahydrofuran in toluene, using molecular sieves. This reaction proceeds via a Paal-Knorr pyrrole synthesis mechanism.[9]
Caption: Synthetic workflow for 4-(1H-pyrrol-1-yl)benzonitrile.
4.2. Purity Assessment
Post-synthesis, purity is paramount. The physicochemical properties discussed are central to this assessment.
-
Melting Point: A sharp, narrow melting range is the first indication of high purity.[17]
-
Spectroscopy (NMR & IR): Confirms that the synthesized product has the correct structure and is free from starting materials or major side products.
-
Chromatography (TLC, HPLC): Can be used to detect trace impurities not readily visible by other methods.
Chapter 5: Authoritative Experimental Protocols
To ensure data integrity and reproducibility, standardized experimental protocols must be followed. The following sections detail the methodologies for determining the key physicochemical properties discussed in this guide.
5.1. Protocol: Melting Point Determination (Capillary Method)
This method relies on heating a small sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.[18]
Methodology:
-
Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered.
-
Capillary Loading: Press the open end of a capillary tube into the sample powder. Tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.[19]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a MelTemp).
-
Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool.[19]
-
Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the estimated melting point. Then, decrease the heating rate to 1-2°C per minute.[19]
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
Caption: Workflow for melting point determination via the capillary method.
5.2. Protocol: Lipophilicity (logP) Determination (Shake-Flask Method)
This classic method directly measures the partitioning of a solute between water and n-octanol.[20][21]
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water (typically a buffer like PBS, pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate overnight.
-
Sample Preparation: Prepare a stock solution of 4-(1H-pyrrol-1-yl)benzonitrile in the pre-saturated n-octanol.
-
Partitioning: In a vial, combine a known volume of the octanol stock solution with a known volume of the pre-saturated aqueous buffer (e.g., 1 mL of each).
-
Equilibration: Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial for 10-15 minutes to achieve a clean separation of the octanol and aqueous layers.
-
Sampling: Carefully withdraw an aliquot from the top (octanol) layer and another from the bottom (aqueous) layer.
-
Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate logP using the formula: logP = log ( [Concentration]octanol / [Concentration]aqueous ).
Caption: Shake-flask method workflow for experimental logP determination.
5.3. Protocol: FTIR Analysis (ATR Method)
Attenuated Total Reflectance (ATR) is a modern FTIR sampling technique ideal for analyzing solid powders with minimal sample preparation.[12]
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer with an ATR accessory is powered on and has completed its diagnostic checks.
-
Background Spectrum: Clean the ATR crystal surface (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Allow it to dry completely. Collect a background spectrum to account for atmospheric CO₂ and H₂O.[12]
-
Sample Application: Place a small amount of the 4-(1H-pyrrol-1-yl)benzonitrile powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the ATR's pressure arm to press the sample firmly and evenly against the crystal surface. This ensures good optical contact.
-
Sample Scan: Initiate the sample scan. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, release the pressure arm, remove the sample, and clean the crystal surface thoroughly.
Caption: Workflow for obtaining an FTIR spectrum using an ATR accessory.
Conclusion
4-(1H-pyrrol-1-yl)benzonitrile is a molecule with a well-defined set of physicochemical properties that make it an attractive scaffold for research, particularly in drug discovery. Its moderate lipophilicity, thermal stability, and distinct spectroscopic fingerprint provide a solid foundation for its use as a building block in the synthesis of more complex molecules.[1][22] The experimental protocols detailed herein represent the gold standard for characterization, ensuring that researchers can generate reliable, high-quality data. A thorough understanding and application of these principles are not merely procedural; they are fundamental to the scientific integrity and ultimate success of any research and development endeavor.
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